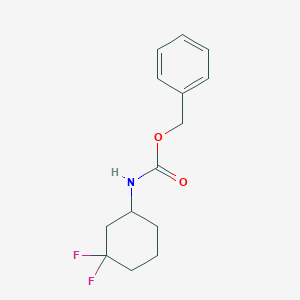

Benzyl (3,3-difluorocyclohexyl)carbamate

Description

Benzyl (3,3-difluorocyclohexyl)carbamate (CAS: 921602-76-8) is a fluorinated heterocyclic compound with the molecular formula C₁₄H₁₇F₂NO₂ and a molecular weight of 269.29 g/mol . It features a cyclohexyl ring substituted with two fluorine atoms at the 3,3-positions, conferring unique electronic and steric properties. The compound is commercially available with a purity of 95% and is stable under ambient conditions, enabling room-temperature shipping . Its primary applications lie in fluorinated synthetic materials and as a building block in medicinal chemistry due to the metabolic stability imparted by fluorine substituents.

Properties

IUPAC Name |

benzyl N-(3,3-difluorocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c15-14(16)8-4-7-12(9-14)17-13(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVSCGIGMJHUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40741809 | |

| Record name | Benzyl (3,3-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921602-76-8 | |

| Record name | Benzyl (3,3-difluorocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40741809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3,3-difluorocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-difluorocyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl (3,3-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: Benzyl (3,3-difluorocyclohexyl)carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzyl (3,3-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Benzyl (3,3-difluorocyclohexyl)carbamate with four closely related carbamate derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Stability Notes |

|---|---|---|---|---|---|---|

| This compound | 921602-76-8 | C₁₄H₁₇F₂NO₂ | 269.29 | 3,3-difluorocyclohexyl | 95% | Stable at room temperature |

| Benzyl (3-hydroxycyclohexyl)carbamate | 750649-40-2 | C₁₄H₁₉NO₃ | 249.31 | 3-hydroxycyclohexyl | 97% | May require controlled storage |

| Benzyl (4-oxocyclohexyl)carbamate | 391248-11-6 | C₁₄H₁₇NO₃ | 247.29 | 4-oxocyclohexyl | - | Reactive ketone moiety |

| Benzyl (3-oxocyclohexyl)carbamate | 320590-29-2 | C₁₄H₁₇NO₃ | 247.29 | 3-oxocyclohexyl | - | Reactive ketone moiety |

| Benzyl (3-fluoro-4-(pyridinyl)phenyl)carbamate | 1220910-89-3 | C₂₁H₁₇FN₆O₂ | 404.40 | 3-fluoro, pyridinyl-tetrazolyl | - | Requires cold shipping |

Key Observations :

- Fluorine vs. Hydroxyl/Oxo Groups : The difluoro substitution in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl or oxo analogs, which are more polar and reactive .

- Molecular Weight: Fluorine atoms contribute to a higher molecular weight (269.29 vs. 247.29–249.31 for non-fluorinated analogs) .

- Stability : The target compound’s stability at room temperature contrasts with hydroxylated analogs, which may require controlled storage, and ketone-containing derivatives, which are prone to nucleophilic attacks .

Research Findings and Patent Relevance

- Pharmacological Potential: A patent (EP 3 643 703 A1) highlights a related difluorocyclohexyl carbamate in a pharmaceutical composition targeting protease enzymes, underscoring the bioactivity of fluorinated carbamates .

- Stability Advantage : The target compound’s stability under ambient conditions contrasts with temperature-sensitive analogs like CAS 1220910-89-3, which requires cold shipping .

Biological Activity

Benzyl (3,3-difluorocyclohexyl)carbamate is a synthetic organic compound characterized by its unique structural features, including a benzyl group and a 3,3-difluorocyclohexyl moiety linked through a carbamate functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

- Molecular Formula: C₁₄H₁₇F₂NO₂

- Molecular Weight: 269.29 g/mol

- CAS Number: 921602-76-8

The presence of fluorine atoms in its structure enhances its lipophilicity and biological activity, making it a candidate for further pharmacological studies. The unique difluorocyclohexyl moiety may improve the compound's binding affinity to biological targets, which is crucial for its potential therapeutic applications.

Currently, there is no well-defined mechanism of action for this compound due to the limited research available on its biological activity. However, preliminary studies suggest that the compound's structure may facilitate interactions with specific enzymes or receptors. The carbamate group can potentially form covalent bonds with target molecules, leading to modulated biological responses .

Biological Activity and Applications

Research indicates that this compound exhibits promising biological activities, which can be categorized as follows:

- Enzyme Inhibition: Initial findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The fluorinated structure could enhance selectivity against specific enzymes compared to non-fluorinated analogs.

- Receptor Binding: Studies are ongoing to evaluate the binding affinity of this compound to various receptors. Its unique structural characteristics may allow it to interact effectively with biological targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl (3,3-difluorocyclobutyl)carbamate | C₁₃H₁₅F₂NO₂ | Smaller cyclobutyl ring; different biological activity |

| Benzyl carbamate | C₉H₁₁NO₂ | Lacks fluorine substituents; broader applications |

| N-(3,3-Difluorocyclohexyl)benzamide | C₁₄H₁₈F₂N₂O | Contains an amide instead of a carbamate structure |

The incorporation of fluorine atoms in the cyclohexane ring significantly influences the chemical reactivity and biological interactions of this compound compared to its analogs .

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, related research in the field of fluorinated compounds has shown promising results. For instance:

- Fluorinated Antibacterial Agents: A study on fluorine-containing antibacterial agents demonstrated significant improvements in potency and stability when fluorine was strategically incorporated into their structures . This suggests that similar enhancements could be expected from this compound.

- Mechanistic Insights from Related Compounds: Investigations into other carbamates have revealed that their mechanisms often involve enzyme inhibition through covalent modifications. This insight could guide future research on this compound's biological interactions .

Q & A

Q. What are the recommended synthetic routes for preparing Benzyl (3,3-difluorocyclohexyl)carbamate, and how can reaction conditions be optimized?

Synthesis typically involves coupling a 3,3-difluorocyclohexylamine intermediate with benzyl chloroformate under basic conditions. Key steps include:

- Amine Activation : Use a base like triethylamine or pyridine to deprotonate the amine, enabling nucleophilic attack on benzyl chloroformate .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness.

- Purification : Column chromatography with silica gel (e.g., hexane/ethyl acetate gradients) or recrystallization improves yield and purity. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers ensure the purity and stability of this compound during storage?

- Storage Conditions : Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

- Purity Assessment : Use HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities. Confirm structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s stereochemistry and electronic properties?

- Stereochemical Analysis : Use H NMR coupling constants and NOESY to confirm cyclohexyl ring conformation. Chiral HPLC or polarimetry resolves enantiomers if present .

- Electronic Properties : IR spectroscopy identifies carbamate C=O stretching (~1700 cm). X-ray crystallography provides definitive bond lengths and angles .

Advanced Research Questions

Q. How does the 3,3-difluorocyclohexyl group influence the compound’s reactivity and pharmacological activity?

- Electron-Withdrawing Effects : Fluorine atoms increase carbamate electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., cholinesterases) .

- Conformational Rigidity : The difluorinated cyclohexyl group restricts rotational freedom, potentially improving target binding specificity. Computational docking (e.g., AutoDock Vina) can model these interactions .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Dose-Response Studies : Perform IC/EC assays across multiple concentrations (e.g., 0.1–100 µM) to validate activity thresholds .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may skew results .

- Receptor Binding Assays : Radioligand displacement or surface plasmon resonance (SPR) quantifies binding affinity and kinetics .

Q. Under what conditions does the benzyl carbamate group undergo hydrolysis, and how can this be mitigated in drug delivery systems?

- pH-Dependent Hydrolysis : The carbamate bond is labile under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability studies in buffers (e.g., PBS at pH 7.4) simulate physiological environments .

- Protection Strategies : Encapsulate the compound in pH-sensitive liposomes or coat with enteric polymers (e.g., Eudragit®) to delay hydrolysis until target tissue delivery .

Q. How can computational modeling guide the design of derivatives with improved selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE)?

- QSAR Studies : Correlate substituent effects (e.g., fluorine position, cyclohexyl substituents) with inhibitory potency using descriptors like logP, polar surface area, and Hammett constants .

- Molecular Dynamics (MD) : Simulate enzyme-ligand complexes to identify key residues (e.g., AChE’s peripheral anionic site) for selective binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.